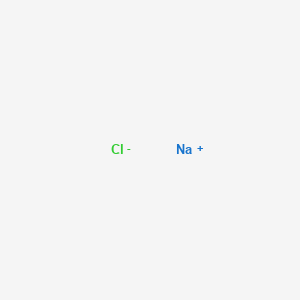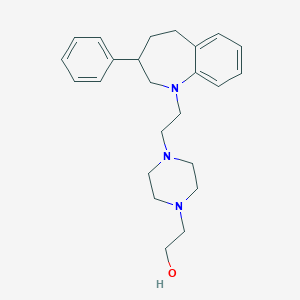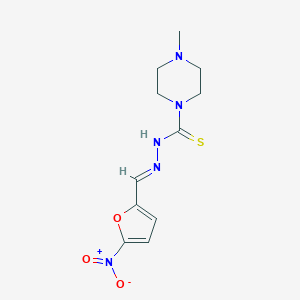
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide, also known as PFMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been investigated for its potential as an antitumor agent. Studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In biochemistry, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been used as a reagent for the detection of amino acids and peptides. In materials science, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide in inhibiting cancer cell growth involves the induction of apoptosis and disruption of the cell cycle. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases and inducing the expression of cell cycle inhibitors.
Effets Biochimiques Et Physiologiques
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide inhibits the growth of cancer cells and induces apoptosis. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has also been shown to inhibit the activity of enzymes involved in the metabolism of amino acids and peptides. In vivo studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has low toxicity and does not cause significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is its potential as an antitumor agent. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide also has low toxicity and does not cause significant adverse effects in vivo. However, one of the limitations of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide. One potential direction is the development of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide derivatives with improved solubility and potency. Another direction is the investigation of the mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide in more detail, particularly in relation to its effects on specific signaling pathways. Additionally, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide could be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the reaction between 4-methylpiperazine-1-carbothioamide and 5-nitrofurfuraldehyde hydrazone. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. The mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the induction of apoptosis and disruption of the cell cycle. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has several biochemical and physiological effects, including the inhibition of cancer cell growth and the inhibition of amino acid and peptide metabolism. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the reaction between 4-methylpiperazine-1-carbothioamide and 5-nitrofurfuraldehyde hydrazone. The reaction takes place in the presence of acetic acid and yields 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide as a yellow solid. The purity of the compound can be improved by recrystallization.
Propriétés
Numéro CAS |
14052-75-6 |
|---|---|
Nom du produit |
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide |
Formule moléculaire |
C11H15N5O3S |
Poids moléculaire |
297.34 g/mol |
Nom IUPAC |
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]piperazine-1-carbothioamide |
InChI |
InChI=1S/C11H15N5O3S/c1-14-4-6-15(7-5-14)11(20)13-12-8-9-2-3-10(19-9)16(17)18/h2-3,8H,4-7H2,1H3,(H,13,20)/b12-8+ |
Clé InChI |
PXBKTZYLYWNMGL-XYOKQWHBSA-N |
SMILES isomérique |
CN1CCN(CC1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CN1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CN1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
14052-75-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



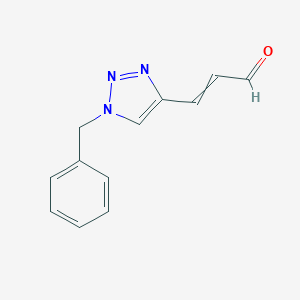
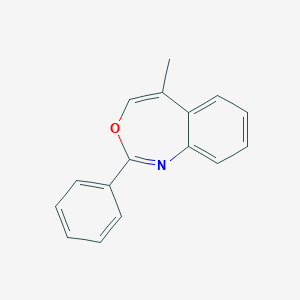
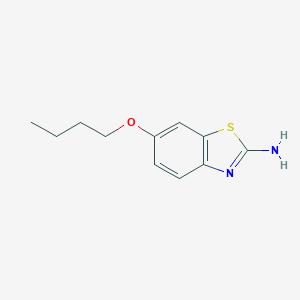
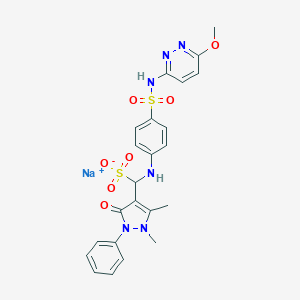
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
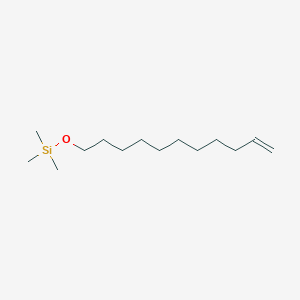
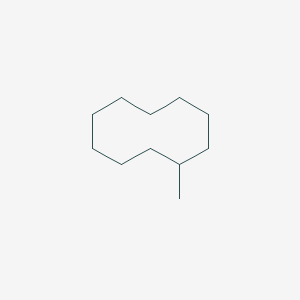
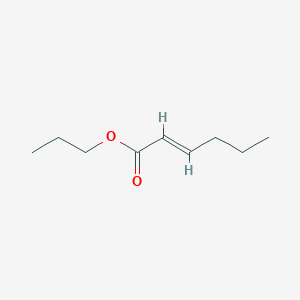
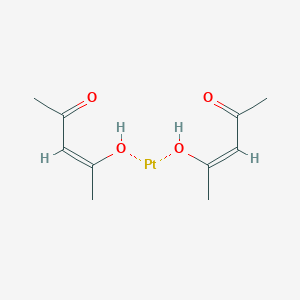
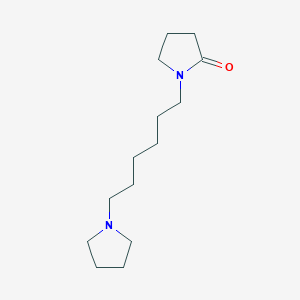
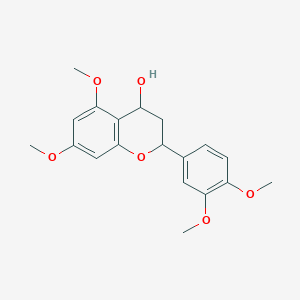
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
